molecular formula C13H17N3O3 B1456177 Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate CAS No. 1219964-69-8

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Cat. No. B1456177
CAS RN: 1219964-69-8
M. Wt: 263.29 g/mol
InChI Key: WXPWKAUBYOFBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a chemical compound with the molecular formula C13H17N3O3 . It has a molecular weight of 263.29 .

Scientific Research Applications

Antibacterial Properties

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate and its derivatives have been studied for their antibacterial activities. For instance, Desai and Chikhalia (2005) synthesized derivatives of this compound, which demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Desai & Chikhalia, 2005).

Analgesic and Anti-inflammatory Properties

Research by Manoury et al. (1979) explored the synthesis and analgesic activities of some derivatives, including Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. They found that certain derivatives were significantly more potent analgesics than reference compounds, also showing minor anti-inflammatory activity (Manoury et al., 1979).

Antihistaminic Agents

A study by Iemura et al. (1986) on derivatives of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate showed that these compounds have potential as H1-antihistaminic agents. Some derivatives exhibited potent antihistaminic activity, especially in vivo (Iemura et al., 1986).

Antimicrobial Agents

Desai et al. (2007) synthesized new compounds derived from Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, showing promising antimicrobial activities against various bacteria and fungi (Desai et al., 2007).

Chemical Reactions and Synthesis

Vasileva et al. (2018) investigated the reaction of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate with secondary amines, leading to the formation of various piperazine derivatives. This study contributes to the understanding of the chemical properties and potential synthesis pathways of the compound (Vasileva et al., 2018).

Reagent for Removal and Recovery of Anions

Heininger and Meloan (1992) developed a reagent based on a derivative of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate for the selective precipitation of anions from aqueous solutions. This reagent showed effectiveness in reacting with various oxyanions (Heininger & Meloan, 1992).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate .

properties

IUPAC Name

ethyl 3-amino-4-(3-oxopiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-19-13(18)9-3-4-11(10(14)7-9)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWKAUBYOFBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.